molecular formula C14H11N3O4S2 B2689744 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 923481-88-3

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2689744
CAS No.: 923481-88-3
M. Wt: 349.38
InChI Key: HOJHDBKQVUQWKF-UHFFFAOYSA-N
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Description

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a phenylsulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Thiophene Ring: The final step involves coupling the phenylsulfonyl-substituted oxadiazole with a thiophene-2-carboxamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenylsulfonyl derivatives.

Scientific Research Applications

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
  • N-(5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxadiazole and thiophene rings, along with the phenylsulfonyl group, makes it a versatile compound for various applications in scientific research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-13(11-7-4-8-22-11)15-14-17-16-12(21-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJHDBKQVUQWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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